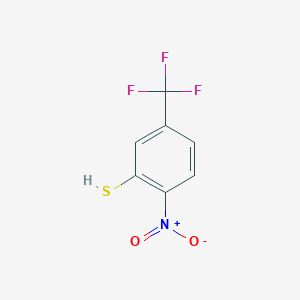
2-Nitro-5-(trifluoromethyl)benzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-5-(trifluoromethyl)benzenethiol is an organic compound that contains a sulfur atom in its molecular structure. It is known for its unique chemical properties, which make it useful in various scientific and industrial applications. The compound is characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzene ring, along with a thiol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Nitro-5-(trifluoromethyl)benzenethiol can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with a trifluoromethylsilane and a nitroalkane. The nucleophilic nature of the trifluoromethyl group enables this reaction, producing this compound and 2-aminothiophenol .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of flow chemistry techniques. This method allows for the efficient and scalable production of the compound by using readily available organic precursors in combination with cesium fluoride as the primary fluorine source .
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-5-(trifluoromethyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Aminothiophenol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Nitro-5-(trifluoromethyl)benzenethiol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Ugi-Smiles coupling reactions and in the synthesis of monolayer-capped nanoparticles.
Biology: Investigated for its potential antiparasitic properties and effects on platelet aggregation.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials, including sensors and catalysts.
Mécanisme D'action
The mechanism of action of 2-Nitro-5-(trifluoromethyl)benzenethiol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. The thiol group can form covalent bonds with target proteins or enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitro-4-(trifluoromethyl)benzenethiol: Similar structure but with the trifluoromethyl group in a different position.
2-Amino-4-(trifluoromethyl)benzenethiol: Contains an amino group instead of a nitro group.
2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a thiol group.
Uniqueness
2-Nitro-5-(trifluoromethyl)benzenethiol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The combination of the nitro, trifluoromethyl, and thiol groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H4F3NO2S |
|---|---|
Poids moléculaire |
223.17 g/mol |
Nom IUPAC |
2-nitro-5-(trifluoromethyl)benzenethiol |
InChI |
InChI=1S/C7H4F3NO2S/c8-7(9,10)4-1-2-5(11(12)13)6(14)3-4/h1-3,14H |
Clé InChI |
WVDVTEDRGYZSQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)S)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B13395146.png)
![2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid](/img/structure/B13395151.png)
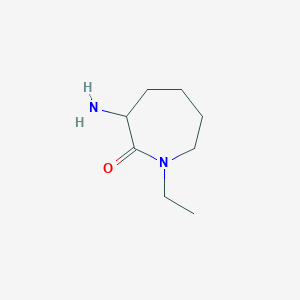
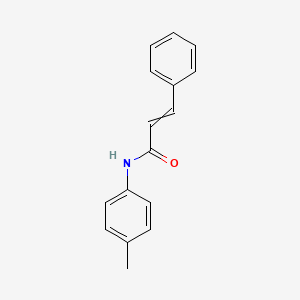
![[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene](/img/structure/B13395165.png)
![3-Phenylmethoxy-4-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13395167.png)
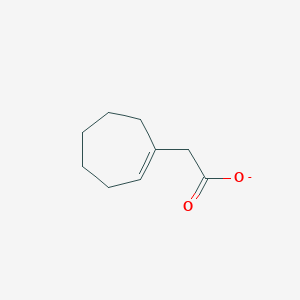

![1-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13395193.png)
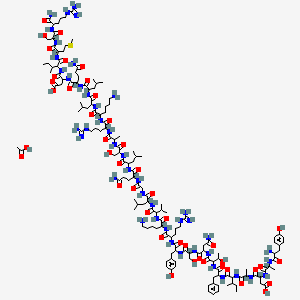
![[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13395203.png)
![Sodium;2-[(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonate](/img/structure/B13395217.png)
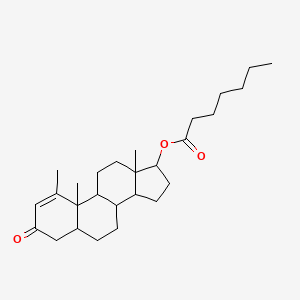
![2-[[3,4,5-Tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol](/img/structure/B13395226.png)
